molecular formula C5H12ClNO2S B15317074 (R)-3-Methyl-thiomorpholine 1,1-dioxide hcl

(R)-3-Methyl-thiomorpholine 1,1-dioxide hcl

Cat. No.: B15317074
M. Wt: 185.67 g/mol
InChI Key: QMMVGYKZNPZHPV-NUBCRITNSA-N
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Description

(R)-3-Methyl-thiomorpholine 1,1-dioxide HCl is a chiral thiomorpholine derivative characterized by a methyl group at the 3-position of the thiomorpholine ring and a 1,1-dioxide sulfone moiety. Its hydrochloride salt enhances solubility, making it suitable for pharmaceutical and chemical research. The R-configuration introduces stereochemical specificity, which is critical for interactions with biological targets.

Properties

Molecular Formula

C5H12ClNO2S

Molecular Weight

185.67 g/mol

IUPAC Name

(3R)-3-methyl-1,4-thiazinane 1,1-dioxide;hydrochloride

InChI

InChI=1S/C5H11NO2S.ClH/c1-5-4-9(7,8)3-2-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1

InChI Key

QMMVGYKZNPZHPV-NUBCRITNSA-N

Isomeric SMILES

C[C@@H]1CS(=O)(=O)CCN1.Cl

Canonical SMILES

CC1CS(=O)(=O)CCN1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiol with an amine in the presence of a suitable oxidizing agent to form the thiomorpholine ring. The reaction conditions often include controlled temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification steps such as crystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thiomorpholine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Regeneration of the thiomorpholine ring.

    Substitution: Formation of various substituted thiomorpholine derivatives.

Scientific Research Applications

(3R)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3R)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Thiomorpholine Derivatives

Structural and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR/IR)
(R)-3-Methyl-thiomorpholine 1,1-dioxide HCl 3-methyl (R-configuration) C₅H₁₂ClNO₂S ~193.67* Not reported Chiral-specific shifts (e.g., δ 2.33 for methyl ** )
4-(3-Methylphenyl)thiomorpholine 1,1-dioxide 4-(3-methylphenyl) C₁₁H₁₅NO₂S 225.30 99.5–103.3 ¹H NMR (CDCl₃): δ 7.19 (dd), 3.84 (t, J=5.0 Hz)
3-Cyclobutyl-thiomorpholine 1,1-dioxide HCl 3-cyclobutyl C₈H₁₆ClNO₂S 225.74 Not reported IR: 3034, 2987 cm⁻¹ (aromatic C-H stretches)
3,3-Dimethylthiomorpholine 1,1-dioxide 3,3-dimethyl C₆H₁₃NO₂S 163.24 Not reported ¹³C NMR: δ 21.73 (methyl carbons)

Calculated based on molecular formula.
*
Inferred from analogous methyl group data in .

Key Observations:
  • Chirality: The R-configuration may confer enantioselective binding to biological targets, a feature absent in non-chiral analogs like 4-(3-Methylphenyl)thiomorpholine ().
  • Spectral Signatures : Methyl groups in thiomorpholine derivatives typically show ¹H NMR shifts near δ 2.33 (), while cyclobutyl substituents introduce complex splitting patterns (e.g., δ 3.84 for ethylene protons in ).
Comparative Efficacy:
  • The 3-methyl group in (R)-3-Methyl-thiomorpholine may balance receptor affinity and solubility better than bulkier derivatives.
  • Agrochemical Use : 3-Cyclobutyl-thiomorpholine () demonstrates enhanced pesticidal activity due to increased steric protection against metabolic degradation.

Q & A

Q. What are the established synthetic routes for (R)-3-Methyl-thiomorpholine 1,1-dioxide HCl, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis typically involves oxidation of thiomorpholine precursors. For example, thietane derivatives can be oxidized using hydrogen peroxide (H₂O₂) in the presence of tungsten-based catalysts (e.g., WO₃·H₂O) under alkaline conditions (pH ~11.5) . Temperature control (0–10°C during oxidation, room temperature for subsequent steps) and solvent polarity (e.g., THF or water) are critical to avoid side reactions. Post-reaction purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer:
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and confirm the (R)-configuration. High-resolution data collection and twinning analysis are advised for accurate structural determination .
  • NMR/MS : ¹H/¹³C NMR for verifying methyl and thiomorpholine backbone protons; ESI-MS for molecular weight confirmation.
  • Purity analysis : HPLC with pharmacopeial reference standards (e.g., LGC Standards) to ensure >98% purity .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer:
  • GHS Hazards : Classified as corrosive (Skin Category 1A/B/C) and flammable (Category 4). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Emergency measures : Immediate rinsing with water for skin/eye contact; avoid inhalation by using respiratory protection .

Q. How can researchers optimize purification to isolate the (R)-enantiomer selectively?

  • Methodological Answer: Chiral column chromatography (e.g., using amylose- or cellulose-based stationary phases) or enantioselective crystallization with resolving agents (e.g., tartaric acid derivatives) can achieve high enantiomeric excess. Monitor via polarimetry or chiral HPLC .

Q. What are the key stability considerations for long-term storage?

  • Methodological Answer: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Regular stability testing via TLC/HPLC is recommended to detect degradation products .

Advanced Research Questions

Q. How do reaction mechanisms differ between catalytic and stoichiometric oxidation of thiomorpholine derivatives?

  • Methodological Answer: Catalytic oxidation (e.g., WO₃·H₂O with H₂O₂) proceeds via a radical intermediate, reducing byproduct formation. Stoichiometric methods (e.g., excess mCPBA) may over-oxidize the sulfone group. Mechanistic studies using DFT calculations or isotopic labeling (e.g., ¹⁸O-H₂O₂) can elucidate pathways .

Q. What strategies resolve contradictions in crystallographic data for sulfone-containing heterocycles?

  • Methodological Answer: Discrepancies in bond angles/thermal parameters may arise from disordered sulfate groups. Use SHELXL’s TWIN/BASF commands for refinement, and validate with Hirshfeld surface analysis to distinguish static vs. dynamic disorder .

Q. How can structure-activity relationship (SAR) studies improve the compound’s biological efficacy?

  • Methodological Answer:
  • Modifications : Introduce substituents at the 3-methyl position to enhance steric effects or hydrogen-bonding capacity.
  • Assays : Test anti-HIV activity via cell-based assays (e.g., EC₅₀ determination) and validate target engagement using Mg²⁺ chelation studies (docking with integrase active sites) .

Q. What experimental design considerations are critical for high-throughput screening of derivatives?

  • Methodological Answer:
  • Library design : Prioritize substituents with logP <3 to balance solubility and membrane permeability.
  • Automation : Use robotic liquid handlers for parallel synthesis and 96-well plate assays. Validate hits with dose-response curves (IC₅₀/EC₅₀) and cytotoxicity profiling (e.g., MTT assay) .

Q. How do solvent polarity and catalyst choice influence enantioselectivity in asymmetric synthesis?

  • Methodological Answer:
    Polar aprotic solvents (e.g., DMF) enhance catalyst-substrate interactions in chiral auxiliaries. For organocatalysts (e.g., Cinchona alkaloids), optimize loading (5–10 mol%) and reaction time to maximize ee. Monitor via in-situ FTIR or circular dichroism .

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